molecular formula C8H8Cl2O2S B1350004 1,2-Dichloro-4-methyl-5-(methylsulfonyl)benzene CAS No. 849035-75-2

1,2-Dichloro-4-methyl-5-(methylsulfonyl)benzene

Cat. No.: B1350004
CAS No.: 849035-75-2
M. Wt: 239.12 g/mol
InChI Key: ARAQCAZLGMKNLZ-UHFFFAOYSA-N
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Description

1,2-Dichloro-4-methyl-5-(methylsulfonyl)benzene: is an organic compound with the molecular formula C₈H₈Cl₂O₂S and a molecular weight of 239.12 g/mol . It is also known by other names such as 4,5-Dichloro-2-methylphenyl methyl sulfone . This compound is characterized by its two chlorine atoms, a methyl group, and a methylsulfonyl group attached to a benzene ring. It is typically used in various chemical reactions and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dichloro-4-methyl-5-(methylsulfonyl)benzene can be achieved through several methods. One common approach involves the chlorination of 4-methyl-5-(methylsulfonyl)toluene. This reaction typically requires the use of chlorine gas and a suitable solvent under controlled temperature conditions to ensure selective chlorination at the desired positions on the benzene ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using specialized equipment to handle chlorine gas safely. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The final product is then purified through techniques such as recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 1,2-Dichloro-4-methyl-5-(methylsulfonyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Products depend on the nucleophile used, such as phenols, amines, or ethers.

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Sulfides or thiols.

Mechanism of Action

The mechanism of action of 1,2-Dichloro-4-methyl-5-(methylsulfonyl)benzene involves its interaction with specific molecular targets. The chlorine atoms and the sulfonyl group can participate in various chemical interactions, such as forming covalent bonds with nucleophilic sites on enzymes or proteins. This can lead to the inhibition of enzyme activity or alteration of protein function, which is useful in biochemical research and drug development .

Comparison with Similar Compounds

Comparison: 1,2-Dichloro-4-methyl-5-(methylsulfonyl)benzene is unique due to the presence of both chlorine atoms and a methylsulfonyl group on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity in nucleophilic substitution reactions and specific interactions with biological molecules. Compared to similar compounds, it offers a balance of reactivity and stability, making it valuable in various research and industrial applications .

Properties

IUPAC Name

1,2-dichloro-4-methyl-5-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O2S/c1-5-3-6(9)7(10)4-8(5)13(2,11)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARAQCAZLGMKNLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)C)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375524
Record name 1,2-Dichloro-4-(methanesulfonyl)-5-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849035-75-2
Record name 1,2-Dichloro-4-(methanesulfonyl)-5-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Dichloro-4-methyl-5-(methylsulfonyl)benzene
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